molecular formula C17H25NO5 B3394858 4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid CAS No. 947661-79-2

4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid

Cat. No.: B3394858
CAS No.: 947661-79-2
M. Wt: 323.4 g/mol
InChI Key: BBLKVDWFAOCNAD-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid is a synthetic organic compound with the molecular formula C17H25NO5. It is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid involves the protection of the amine group by the Boc group. This protection allows for selective reactions at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid is unique due to its specific structure, which includes a methoxybenzyl group. This structural feature provides distinct reactivity and properties compared to other Boc-protected compounds .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(11-5-6-15(19)20)12-13-7-9-14(22-4)10-8-13/h7-10H,5-6,11-12H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLKVDWFAOCNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738758
Record name 4-{(tert-Butoxycarbonyl)[(4-methoxyphenyl)methyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947661-79-2
Record name 4-{(tert-Butoxycarbonyl)[(4-methoxyphenyl)methyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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